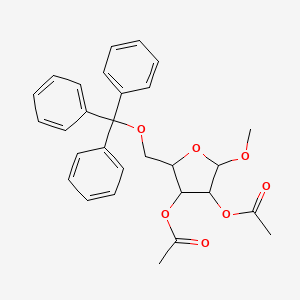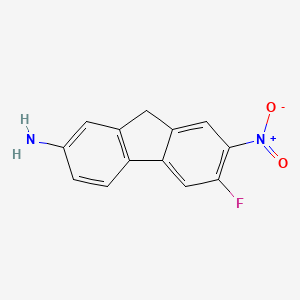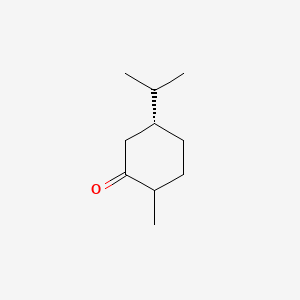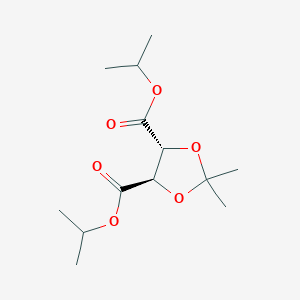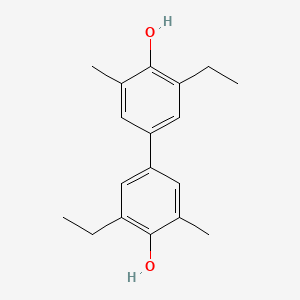
3,3'-Diethyl-5,5'-dimethylbiphenyl-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol is an organic compound with the molecular formula C18H22O2 It is a biphenyl derivative characterized by the presence of two hydroxyl groups at the 4 and 4’ positions, along with ethyl and methyl groups at the 3,3’ and 5,5’ positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives with substituents at the desired positions.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced analytical techniques, such as NMR and mass spectrometry, helps in monitoring the reaction progress and confirming the product’s identity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced biphenyl derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, while the ethyl and methyl groups influence the compound’s hydrophobicity and overall conformation. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethyl-4,4’-biphenyldiol: Lacks the ethyl groups, leading to different reactivity and properties.
3,3’-Diethyl-4,4’-biphenyldiol: Similar structure but without the methyl groups.
5,5’-Dimethyl-4,4’-biphenyldiol: Lacks the ethyl groups, affecting its chemical behavior.
Uniqueness
3,3’-Diethyl-5,5’-dimethylbiphenyl-4,4’-diol is unique due to the combination of ethyl and methyl groups at specific positions, which imparts distinct steric and electronic properties. These features make it valuable for specific applications in research and industry, where tailored reactivity and interactions are required.
Eigenschaften
CAS-Nummer |
13395-83-0 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-ethyl-4-(3-ethyl-4-hydroxy-5-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-5-13-9-15(7-11(3)17(13)19)16-8-12(4)18(20)14(6-2)10-16/h7-10,19-20H,5-6H2,1-4H3 |
InChI-Schlüssel |
FQTGSRYJCXLDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
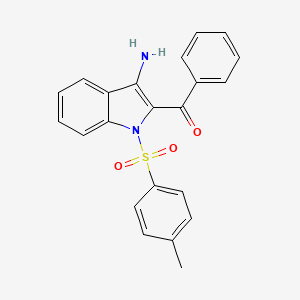

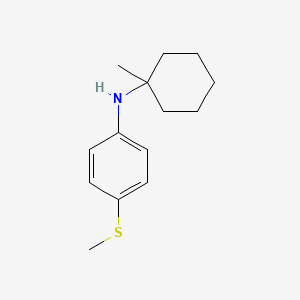

![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
